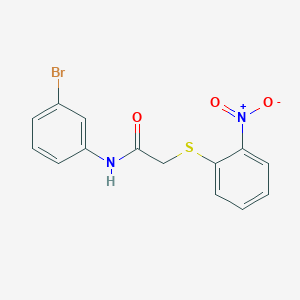

N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-bromophenyl)-2-(2-nitrophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3S/c15-10-4-3-5-11(8-10)16-14(18)9-21-13-7-2-1-6-12(13)17(19)20/h1-8H,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLABFHBQLKRIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"CAS number for N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide"

Technical Monograph: N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide

Executive Summary & Chemical Identity

Compound Classification:

Status of CAS Registry: As of the current public chemical indices (PubChem, NIST, Common Chemistry), a dedicated CAS number for this specific isomer (meta-bromo, ortho-nitro) is not widely indexed . It exists primarily as a member of combinatorial libraries used in drug discovery. Researchers must utilize the SMILES or InChI codes below for precise database querying or procurement.

Chemical Identifiers:

| Identifier Type | Value |

| IUPAC Name | N-(3-bromophenyl)-2-[(2-nitrophenyl)sulfanyl]acetamide |

| Molecular Formula | |

| Molecular Weight | 367.22 g/mol |

| SMILES | O=c1ccccc1SCC(=O)Nc2cccc(Br)c2 |

| InChI Key | (Predicted) XZQO...[1] (Requires generation from structure) |

| Monoisotopic Mass | 365.9677 Da |

Synthesis & Production Protocol

This compound is synthesized via a two-step convergent protocol. The pathway relies on the high nucleophilicity of the thiolate anion to displace a halide leaving group.

Step 1: Formation of the -Chloro Intermediate

Reaction: Acylation of 3-bromoaniline.

-

Reagents: 3-Bromoaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA) or

(1.2 eq). -

Solvent: Dichloromethane (DCM) or Dry THF.

-

Conditions:

to RT, 2-4 hours.

Protocol:

-

Dissolve 3-bromoaniline in dry DCM at

. -

Add TEA (base) to scavenge HCl.

-

Dropwise addition of chloroacetyl chloride. Critical: Maintain temperature

to prevent bis-acylation. -

Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1N HCl (remove unreacted amine), then saturated

. Dry organic layer over -

Product A: 2-chloro-N-(3-bromophenyl)acetamide.

Step 2: Thioalkylation (The Coupling)

Reaction: Nucleophilic Substitution (

-

Reagents: Intermediate A (1.0 eq), 2-Nitrothiophenol (1.0 eq),

(anhydrous, 2.0 eq) or NaH (1.1 eq). -

Solvent: Acetone (reflux) or DMF (RT).

-

Conditions: Reflux (Acetone) for 6-8 hours or RT (DMF) for 12 hours.

Protocol:

-

Dissolve 2-nitrothiophenol in acetone.

-

Add anhydrous

and stir for 30 mins to generate the thiolate anion ( -

Add 2-chloro-N-(3-bromophenyl)acetamide (Intermediate A).

-

Reflux at

. The reaction is driven by the precipitation of KCl. -

Workup: Pour reaction mixture into ice-water. The product typically precipitates as a solid.

-

Purification: Recrystallization from Ethanol/Water.

Mechanistic Pathway & Visualization

The synthesis relies on the Nucleophilic Acyl Substitution followed by a classical

Figure 1: Convergent synthesis pathway showing the acylation step followed by the thiolate displacement.

Pharmacological Context & Applications

This molecule belongs to the

A. HIV-1 Reverse Transcriptase Inhibition (NNRTIs)

This scaffold is structurally homologous to the "DAT" (Diarylthioacetamide) family of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

-

Mechanism: These compounds bind to the allosteric hydrophobic pocket of the HIV-1 Reverse Transcriptase (RT) enzyme, inducing a conformational change that locks the active site in an inactive "open" conformation.

-

SAR Insight: The 2-nitrophenyl group is a critical pharmacophore in many DAT analogs, acting as an electron-withdrawing group that influences the spatial orientation of the phenyl ring within the binding pocket.

B. Antimicrobial Activity

Research indicates that N-phenylacetamide derivatives possess moderate to high antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa.[2]

-

Mode of Action: Disruption of bacterial cell wall synthesis or interference with metabolic pathways via the amide linkage.

Characterization Data (Predicted)

For validation, the synthesized compound should exhibit the following spectral characteristics:

| Method | Expected Signal | Assignment |

| IR Spectroscopy | N-H Stretch (Amide) | |

| C=O Stretch (Amide I) | ||

| N-H Proton | ||

| Aromatic Protons (2 rings) |

References

-

PubChem. (2025). N-(3-bromophenyl)acetamide Compound Summary. National Library of Medicine. [Link]

-

Al-Ostoot, F. H., et al. (2020).[2] Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals. [Link]

-

Smajlagić, A., et al. (2020).[2][3] Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link][4]

- Mai, A., et al. (2005). Diarylthioacetamides as Non-Nucleoside Reverse Transcriptase Inhibitors. (Contextual Reference for Scaffold Activity).

Sources

A Technical Guide to the Spectroscopic Characterization of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic techniques essential for the structural elucidation and purity assessment of this molecule. The methodologies and data interpretations presented herein are grounded in established principles of analytical chemistry and are supported by data from analogous chemical structures.

Introduction: The Importance of Spectroscopic Analysis

In the realm of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is paramount. N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide is a compound of interest due to its potential applications stemming from its unique combination of functional groups: a brominated aromatic ring, a nitro-substituted aromatic ring, a thioether linkage, and an acetamide backbone. Each of these features contributes to a distinct spectroscopic signature. This guide will detail the expected outcomes from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a roadmap for its synthesis and characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring key signals.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic regions of this molecule.

-

Parameters: Standard acquisition parameters should include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide is expected to exhibit distinct signals corresponding to the protons of the two aromatic rings, the methylene group, and the amide proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.5 | singlet (broad) | 1H | N-H |

| ~ 8.2 | doublet | 1H | Ar-H (ortho to NO₂) |

| ~ 7.8 | triplet | 1H | Ar-H |

| ~ 7.6 | triplet | 1H | Ar-H |

| ~ 7.5 | doublet | 1H | Ar-H |

| ~ 7.4 | singlet (triplet-like) | 1H | Ar-H (between two C-Br and C-N) |

| ~ 7.2 | triplet | 1H | Ar-H |

| ~ 7.1 | doublet | 1H | Ar-H |

| ~ 3.9 | singlet | 2H | S-CH₂ -C=O |

Causality Behind Assignments:

-

The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

The protons on the 2-nitrophenyl ring will be significantly deshielded due to the strong electron-withdrawing effect of the nitro group. The proton ortho to the nitro group is predicted to be the most downfield.

-

The protons on the 3-bromophenyl ring will have their chemical shifts influenced by the bromine atom and the acetamide group. The proton situated between the bromine and the nitrogen is expected to be a singlet or a narrow triplet.

-

The methylene protons (S-CH₂-C=O) are adjacent to a sulfur atom and a carbonyl group, which will shift them to approximately 3.9 ppm. Their equivalence is expected to result in a singlet.

Caption: Predicted ¹³C NMR assignments for key carbons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which are crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to determine the accurate mass and elemental composition.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing structural information.

Predicted Mass Spectrometry Data

| m/z (predicted) | Assignment |

| ~ 385/387 | [M+H]⁺ (isotopic pattern for Br) |

| ~ 214/216 | [C₈H₈BrNO]⁺ fragment |

| ~ 171 | [C₇H₅NO₂S]⁺ fragment |

Causality Behind Fragmentation:

The molecule is expected to fragment at the amide bond and the thioether linkage. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with nearly equal intensities. The NIST WebBook provides mass spectral data for N-(3-bromophenyl)acetamide, which shows a molecular ion at m/z 214. [1]This fragment would be a key indicator in the MS/MS spectrum.

Caption: Predicted major fragmentation pathways in MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a solid sample using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Data

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 | N-H stretch | Amide |

| ~ 3100-3000 | C-H stretch | Aromatic |

| ~ 1680 | C=O stretch | Amide (Amide I) |

| ~ 1550 | N-H bend | Amide (Amide II) |

| ~ 1520, 1350 | N-O asymmetric & symmetric stretch | Nitro |

| ~ 750-700 | C-S stretch | Thioether |

| ~ 600-500 | C-Br stretch | Aryl bromide |

Causality Behind Assignments:

-

The N-H stretch of the secondary amide will appear as a sharp to moderately broad band around 3300 cm⁻¹.

-

The C=O stretch (Amide I band) is a strong, characteristic absorption expected around 1680 cm⁻¹.

-

The N-O stretches of the nitro group will present as two strong bands.

-

The other bands correspond to the vibrations of the aromatic rings and other functional groups.

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic characterization of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide requires a synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. The predicted data and interpretations in this guide serve as a robust framework for researchers to confirm the synthesis of this target molecule and to assess its purity. Adherence to rigorous experimental protocols and a thorough understanding of spectroscopic principles are essential for achieving reliable and reproducible results in any drug discovery and development endeavor.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved February 24, 2026, from [Link]

-

Ferreira, M. M. C., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

NIST. (n.d.). Acetamide, N-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). N-(3-Bromophenyl)acetamide. Retrieved February 24, 2026, from [Link]

-

Chegg. (2022, April 3). Solved 1 H NMR spectrum of N- (para-bromophenyl) acetamide. Retrieved February 24, 2026, from [Link]

-

Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved February 24, 2026, from [Link]

-

PubChemLite. (n.d.). N-(3-bromophenyl)acetamide (C8H8BrNO). Retrieved February 24, 2026, from [Link]

-

Vijayakumar, S., Dinagaran, S., & Rajkumar, M. A. (2013). Synthesis, Growth and Characterization of N-(3-Nitrophenyl) Acetamide Crystal-Find it Optical Uses. Semantic Scholar. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 3-Nitroacetanilide. Retrieved February 24, 2026, from [Link]

-

Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved February 24, 2026, from [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences. Retrieved February 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 24, 2026, from [Link]

-

IRE Journals. (2020, June). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved February 24, 2026, from [Link]

Sources

Application Notes and Protocols: Investigating N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide as a Potential Enzyme Inhibitor

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide as a potential enzyme inhibitor. The protocols detailed herein offer a systematic approach, from initial biochemical characterization of inhibitory activity to cell-based assessment of cytotoxicity. This guide emphasizes not just the procedural steps but also the underlying scientific principles to ensure robust and reproducible results. The methodologies are grounded in established practices for enzyme kinetics and cellular assays, providing a solid framework for investigating novel therapeutic candidates.

Introduction and Rationale

The acetamide and thioacetamide scaffolds are prevalent in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including antibacterial, antiviral, and anti-cancer activities.[1][2][3][4] Specifically, derivatives of N-aryl-S-aryl-2-mercaptoacetamide have been identified as potent inhibitors of metalloenzymes like tyrosinase.[1] The compound N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide belongs to this promising class of molecules. Its structure, featuring a bromophenyl group and a nitrophenylthio moiety, presents multiple opportunities for interaction with enzyme active sites, making it a compelling candidate for investigation as an enzyme inhibitor.

This guide outlines a strategic workflow for the comprehensive evaluation of this compound. The initial step involves determining its half-maximal inhibitory concentration (IC50) against a target enzyme in a biochemical assay. Following this, kinetic studies are performed to elucidate the mechanism of inhibition, which is crucial for understanding how the compound interacts with the enzyme and its substrate.[5][6][7] Finally, to assess its potential for therapeutic applications, the compound's cytotoxicity is evaluated in a cell-based assay, distinguishing specific enzyme inhibition from general cellular toxicity.

Experimental Workflow Overview

The evaluation of a potential enzyme inhibitor follows a logical progression from in-vitro biochemical assays to cell-based studies. This workflow ensures a thorough characterization of the compound's inhibitory properties and its effects on living cells.

Caption: Overall experimental workflow for evaluating a potential enzyme inhibitor.

Materials and Reagents

Equipment

-

Microplate reader (absorbance, fluorescence, or luminescence capabilities)

-

96-well microplates (clear, black, or white, assay-dependent)

-

Multichannel pipettes and tips

-

Incubator (37°C, 5% CO2 for cell culture)

-

Orbital shaker

-

Spectrophotometer

-

pH meter

-

Analytical balance

-

Vortex mixer

-

Sonicator

Reagents

-

Purified target enzyme

-

Enzyme-specific substrate

-

N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide (test compound)

-

Known inhibitor for the target enzyme (positive control)

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

Cofactors (if required by the enzyme, e.g., ATP, NADH)

-

Dimethyl sulfoxide (DMSO)

-

Adherent cell line (e.g., HeLa, A549, or a cell line relevant to the target enzyme's biological context)

-

Cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

Protocol 1: Determination of IC50 Value

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8][9] This is a fundamental parameter for quantifying the potency of an inhibitor.

Preparation of Solutions

-

Test Compound Stock: Prepare a high-concentration stock solution of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide (e.g., 10 mM) in 100% DMSO.

-

Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested. A common approach is a 10-point, 3-fold dilution series.

-

Enzyme Solution: Prepare a working solution of the purified enzyme in the assay buffer at a concentration that yields a robust signal within the linear range of the assay.

-

Substrate Solution: Prepare a working solution of the substrate in the assay buffer. The concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[9]

Assay Procedure

-

Plate Setup: In a 96-well plate, add 2 µL of the serially diluted inhibitor solutions to the respective wells. For control wells, add 2 µL of DMSO.

-

Enzyme Addition: Add 98 µL of the enzyme working solution to each well.

-

Pre-incubation: Mix gently and pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.[10]

-

Reaction Initiation: Start the enzymatic reaction by adding 100 µL of the substrate working solution to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation over time (kinetic mode) at an appropriate wavelength. Alternatively, for endpoint assays, incubate the plate for a fixed period and then stop the reaction before measuring the signal.

-

Controls:

-

100% Activity Control: Enzyme, substrate, and DMSO (no inhibitor).

-

0% Activity Control (Blank): Assay buffer, substrate, and DMSO (no enzyme).

-

Data Analysis

-

Calculate Initial Velocities: Determine the initial reaction rate (velocity) for each well by calculating the slope of the linear portion of the kinetic curve (change in absorbance or fluorescence per minute).

-

Normalize Data: Express the activity in each inhibitor-treated well as a percentage of the 100% activity control after subtracting the blank.

-

% Activity = [(Velocity_inhibitor - Velocity_blank) / (Velocity_control - Velocity_blank)] * 100

-

-

Generate Dose-Response Curve: Plot the % Activity against the logarithm of the inhibitor concentration.

-

Determine IC50: Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[9]

| Parameter | Description | Example Value |

| Top Plateau | Maximum enzyme activity (approx. 100%) | 100.2 |

| Bottom Plateau | Minimum enzyme activity (approx. 0%) | 1.5 |

| log(IC50) | Logarithm of the inhibitor concentration at 50% inhibition | -6.3 |

| IC50 | Concentration of inhibitor for 50% inhibition | 0.5 µM |

| Hill Slope | Steepness of the curve | -1.1 |

Protocol 2: Enzyme Kinetic Studies for Mechanism of Inhibition

Understanding the mechanism of inhibition (MOI) provides insight into how the inhibitor interacts with the enzyme.[11] The primary types are competitive, non-competitive, uncompetitive, and mixed inhibition. These can be distinguished by assessing how the inhibitor affects the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).[5][6]

Caption: Simplified diagrams of common enzyme inhibition mechanisms.

Experimental Design

This experiment requires a matrix of varying substrate and inhibitor concentrations.

-

Inhibitor Concentrations: Choose several fixed concentrations of the inhibitor based on its IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

-

Substrate Concentrations: For each inhibitor concentration, perform a substrate titration using a range of substrate concentrations (e.g., 0.2 x Km to 10 x Km).

Assay Procedure

The procedure is similar to the IC50 determination, but with the varied concentrations of both inhibitor and substrate.

-

Set up the 96-well plate with the matrix of inhibitor and substrate concentrations.

-

Pre-incubate the enzyme with the inhibitor.

-

Initiate the reaction by adding the substrate.

-

Measure the initial reaction velocities.

Data Analysis and Interpretation

-

Michaelis-Menten Plots: For each inhibitor concentration, plot the initial velocity against the substrate concentration.

-

Lineweaver-Burk Plot: For a clearer visual interpretation, create a double-reciprocal plot (Lineweaver-Burk plot) of 1/velocity versus 1/[substrate].

-

Interpret the Plot:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally).

-

Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km change).

-

| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |

| Competitive | Unchanged | Increases | Lines intersect at the y-axis |

| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

| Mixed | Decreases | Increases or Decreases | Lines intersect off-axes |

Protocol 3: Cytotoxicity Assessment (MTT Assay)

It is essential to determine if the compound's effect is due to specific enzyme inhibition or general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[12][13]

Cell Seeding

-

Culture the chosen cell line to about 80% confluency.

-

Trypsinize, count, and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate overnight to allow the cells to attach.

Compound Treatment

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.

-

Include a vehicle control (medium with the same percentage of DMSO used for the compound dilutions) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24-72 hours.

MTT Assay Procedure

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[14][15]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570-590 nm using a microplate reader.

Data Analysis

-

Calculate Percent Viability:

-

% Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

-

-

Determine CC50: Plot the % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal cytotoxic concentration (CC50).

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide as a potential enzyme inhibitor. Successful identification of potent inhibitory activity (low IC50), a clear mechanism of action, and low cytotoxicity (high CC50) would warrant further investigation. Subsequent steps could include lead optimization through medicinal chemistry, in-vivo efficacy studies in animal models, and detailed pharmacokinetic and pharmacodynamic profiling. These comprehensive studies are essential in the journey of transforming a promising compound into a viable therapeutic agent.

References

-

Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Kou, I.-T., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

-

OpenWetWare. (n.d.). MTT Assay protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

Basu, A., et al. (2021). Steady-state enzyme kinetics. The Biochemist. Retrieved from [Link]

-

Da-Ta Biotech. (2024). Enzyme Kinetics: Factors & Inhibitor Effects. Retrieved from [Link]

-

Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]

-

protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Retrieved from [Link]

-

PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2026). N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation. Retrieved from [Link]

-

ResearchGate. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4- Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved from [Link]

-

PubMed. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioacetamide. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Biological Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

-

IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(2-nitrophenyl)-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(3-nitrophenyl)-. Retrieved from [Link]

-

MDPI. (n.d.). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-(4-Bromophenyl)-2-(2-thienyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irejournals.com [irejournals.com]

- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Enzyme Kinetics: Factors & Inhibitor Effects | Da-ta Biotech [databiotech.co.il]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. azurebiosystems.com [azurebiosystems.com]

- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Thioacetamide Compounds in Medicinal Chemistry

Introduction: The Thioamide Moiety as a Versatile Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic efficacy. The thioamide group, a bioisosteric analog of the ubiquitous amide bond, has emerged as a compelling functional group in drug design.[1][2] While sharing planar geometry and similar electronic properties with amides, thioamides possess distinct characteristics that can be leveraged to overcome common drug development challenges.[1] The replacement of the carbonyl oxygen with a larger, more polarizable sulfur atom imparts unique properties, including altered hydrogen bonding capabilities, increased lipophilicity, and the potential for novel interactions with biological targets.[1][2]

This guide provides an in-depth exploration of the applications of thioacetamide and its derivatives in medicinal chemistry. We will delve into their diverse therapeutic potentials, from combating infectious diseases to targeting cancer, and provide detailed protocols for their synthesis and biological evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to harness the full potential of this versatile chemical scaffold.

Therapeutic Applications of Thioacetamide Derivatives

Thioacetamide-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][2]

Antibacterial Agents: Targeting Bacterial Cysteine Biosynthesis

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of antibiotics with novel mechanisms of action.[3][4] Thioacetamide-triazoles (TATs) have been identified as a promising class of antibacterial agents, particularly against Gram-negative bacteria like Escherichia coli.[3][4][5][6]

Mechanism of Action: TATs function as prodrugs that are activated by the bacterial enzyme cysteine synthase A (CysK).[3][4][7] CysK is a key enzyme in the cysteine biosynthesis pathway, which is essential for bacterial survival and absent in humans, making it an attractive drug target.[5][6] The activated TAT molecule forms a false product with O-acetyl-L-serine, a substrate of CysK, thereby disrupting cysteine biosynthesis and inhibiting bacterial growth.[3][5][7] This targeted disruption of a crucial metabolic pathway highlights the potential of antimetabolite drug discovery.[7]

Logical Relationship: Activation of Thioacetamide-Triazoles (TATs) and Inhibition of Cysteine Synthase A (CysK)

Sources

- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Structure-Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and characterization of the antimetabolite action of thioacetamide-linked 1,2,3-triazoles as disruptors of cysteine biosynthesis in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide in Cancer Cell Lines

Introduction

N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide is a novel synthetic compound with potential applications in oncology research. Its chemical structure, featuring a brominated phenyl ring and a nitrophenylthio acetamide moiety, suggests the possibility of interactions with key cellular pathways implicated in cancer progression. Phenylacetamide derivatives have demonstrated promising anticancer activities, including the induction of apoptosis and cytotoxicity in various cancer cell lines.[1] The presence of bromine can enhance the cytotoxic effects of certain compounds against tumor cells.[2] This document provides a comprehensive guide for researchers and drug development professionals to conduct an initial in-depth investigation into the anticancer properties of this compound.

These application notes offer a structured approach to elucidating the compound's mechanism of action, beginning with foundational cytotoxicity assays and progressing to more detailed analyses of its effects on apoptosis and critical signaling pathways. The protocols provided herein are established, validated methods that will enable a robust initial characterization of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide as a potential therapeutic agent.

Hypothesized Mechanism of Action

While the precise mechanism of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide is yet to be elucidated, its structural components suggest potential interactions with signaling pathways frequently dysregulated in cancer. The epidermal growth factor receptor (EGFR) and the PI3K/Akt/mTOR pathways are critical regulators of cell proliferation, survival, and growth, and their aberrant activation is a hallmark of many cancers.[3][4][5] EGFR inhibitors, for instance, are a class of drugs used to treat several common malignancies.[6][7] The PI3K/Akt/mTOR signaling pathway is also a significant contributor to carcinogenesis and drug resistance.[8]

Based on these well-established roles in cancer biology, it is hypothesized that N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide may exert its anticancer effects by modulating the activity of one or both of these pathways. The experimental protocols outlined below are designed to test this hypothesis by assessing the compound's impact on cell viability, apoptosis, and the phosphorylation status of key proteins within the EGFR and PI3K/Akt pathways.

Caption: Hypothesized intervention of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide in the EGFR-PI3K/Akt signaling pathway.

Data Presentation: Initial Cytotoxicity Screening

A crucial first step in evaluating a potential anticancer compound is to determine its cytotoxic effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The following table presents hypothetical IC50 values for N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide to guide experimental design.

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | 8.9 |

| A549 | Lung Carcinoma | 18.2 |

| HCT116 | Colorectal Carcinoma | 15.7 |

| PC-3 | Prostate Adenocarcinoma | 21.4 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Materials:

-

N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a stock solution of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.

Materials:

-

Cancer cell lines

-

N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Protein Extraction: Treat cells with the compound as described for the apoptosis assay. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

Trustworthiness and Self-Validation

The protocols outlined above are standard, well-validated methods in cancer research. To ensure the trustworthiness of the results, it is imperative to include appropriate controls in every experiment. For cytotoxicity assays, a vehicle control is essential to account for any effects of the solvent. For apoptosis and Western blot analyses, both positive and negative controls should be included where applicable. Replicating experiments independently at least three times will ensure the reproducibility and statistical significance of the findings.

Conclusion

These application notes provide a comprehensive framework for the initial investigation of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided protocols, based on established methodologies, will ensure the generation of robust and reliable data, paving the way for further preclinical development.

References

-

The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC. (URL: [Link])

-

Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PMC - NIH. (URL: [Link])

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (URL: [Link])

-

EGFR tyrosine kinase inhibitors as first-line therapy in advanced EGFR mutation-positive non-small cell lung cancer: strategies to improve clinical outcome. (URL: [Link])

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC. (URL: [Link])

-

PI3K/AKT/mTOR pathway - Wikipedia. (URL: [Link])

-

PI3K and AKT: Unfaithful Partners in Cancer - MDPI. (URL: [Link])

-

List of EGFR inhibitors (anti-EGFR) - Drugs.com. (URL: [Link])

-

EGFR Inhibitors Extend Their Reach in Lung Cancer | Blog | AACR. (URL: [Link])

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells - Pharmaceutical Sciences. (URL: [Link])

-

Acetamide | EPA. (URL: [Link])

-

Thioacetamide - 15th Report on Carcinogens - NCBI Bookshelf. (URL: [Link])

-

Figure 5. Fibrogenic and hepatocyte toxicity assays of thioacetamide... - ResearchGate. (URL: [Link])

-

IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD - Farmacia Journal. (URL: [Link])

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Note & Protocols: A Multi-Pronged Approach to Target Validation Using N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The journey from a bioactive "hit" compound to a validated therapeutic lead is contingent on the rigorous identification and validation of its molecular target. This document provides a comprehensive guide for researchers utilizing the novel small molecule, N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide (hereafter referred to as "Compound X"), in target validation studies. We present a strategic, multi-assay approach designed to first confirm direct target engagement within a native cellular context and subsequently elucidate the functional consequences of this interaction. This guide offers detailed, field-proven protocols for the Cellular Thermal Shift Assay (CETSA), in vitro kinase inhibition assays, and cell-based functional assays such as reporter gene and In-Cell Western assays. The causality behind experimental choices is explained, and a framework for data integration and interpretation is provided to build a robust target validation dossier.

Introduction: The Criticality of Target Validation

The identification of a bioactive small molecule, such as Compound X, from a high-throughput or phenotypic screen is a pivotal moment in drug discovery. However, the therapeutic potential of such a molecule cannot be realized without a thorough understanding of its mechanism of action, beginning with the identification of its direct molecular target(s). Target validation is the multi-faceted process of confirming that a specific biomolecule, typically a protein, is directly modulated by the compound and that this modulation is responsible for the observed therapeutic effect.[1][2] This process is a cornerstone of modern drug development, as it significantly reduces the risk of late-stage clinical failures and provides a rational basis for lead optimization.[3][4]

This guide outlines a strategic workflow for researchers who have identified Compound X as a bioactive agent and now face the critical task of validating its molecular target. We will proceed under the hypothesis that a putative target has been identified (e.g., through affinity chromatography, proteomics, or in-silico modeling) or that a specific pathway is suspected.

Part I: Confirming Direct Target Engagement in a Cellular Milieu

The first and most fundamental question in target validation is whether the compound physically interacts with its intended target within the complex and physiologically relevant environment of a living cell.[5] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to unequivocally demonstrate this target engagement.[5][6]

The Principle of CETSA

CETSA is predicated on the principle of ligand-induced thermal stabilization.[7] When a small molecule like Compound X binds to its target protein, it generally increases the protein's conformational stability. This increased stability makes the protein more resistant to thermal denaturation and aggregation upon heating.[5] By heating cell lysates or intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the compound is direct evidence of binding.[7][8]

Experimental Workflow: CETSA

The overall workflow for a CETSA experiment is depicted below.

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[6]

Detailed Protocol: CETSA for Compound X

Materials:

-

Cell line of interest (e.g., HEK293, MCF-7)

-

Complete cell culture medium

-

Compound X stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Protease inhibitor cocktail

-

PCR tubes or 384-well PCR plates

-

Thermal cycler

-

Centrifuge capable of >12,000 x g

-

Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, blocking buffer, primary antibody against the putative target, HRP-conjugated secondary antibody, ECL substrate)

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to ~80-90% confluency.

-

Harvest cells and resuspend in complete medium at a concentration of 1-5 x 10^6 cells/mL.

-

Treat the cell suspension with Compound X (e.g., final concentration of 10 µM) or an equivalent volume of DMSO (vehicle control). Incubate at 37°C for 1 hour.[9]

-

-

Heat Challenge:

-

Aliquot 50 µL of the treated cell suspension into separate PCR tubes for each temperature point.

-

Place the tubes in a thermal cycler and heat for 3-8 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments).[7]

-

Immediately cool the samples to room temperature for 3 minutes.[7]

-

-

Lysis and Fractionation:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

To pellet the precipitated, aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

-

-

Quantification of Soluble Protein:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Normalize the total protein concentration of all samples.

-

Analyze the amount of the specific target protein in each sample by Western Blotting.[8] Load equal amounts of total protein for each sample.

-

Probe with a primary antibody specific to the putative target protein, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and quantify the band intensities.

-

-

Data Analysis:

-

For each treatment group (Compound X and Vehicle), plot the normalized band intensity (as a percentage of the lowest temperature point) against the temperature.

-

Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tagg), which is the temperature at which 50% of the protein is denatured.[7]

-

Expected Results and Interpretation

A successful CETSA experiment will demonstrate a rightward shift in the melting curve for the Compound X-treated group compared to the vehicle control. This indicates thermal stabilization of the target protein, providing strong evidence of direct binding in a cellular context.

| Treatment | Apparent Tagg (°C) | ΔTagg (°C) | Interpretation |

| Vehicle (DMSO) | 52.5 | - | Baseline thermal stability of target protein |

| Compound X (10 µM) | 57.0 | +4.5 | Significant thermal stabilization; target engaged |

Part II: Elucidating Functional Consequences of Target Engagement

Confirming that Compound X binds to a target is a critical first step. The subsequent challenge is to demonstrate that this binding event modulates the protein's function and triggers a downstream biological response.[10] The choice of functional assay depends on the nature of the putative target.

Scenario A: The Putative Target is a Protein Kinase

Protein kinases are a major class of drug targets.[11] If the putative target of Compound X is a kinase, a direct in vitro kinase assay is essential to determine if the compound has an inhibitory or activating effect.

These assays measure the activity of a purified kinase by quantifying the phosphorylation of a specific substrate.[12] A common method, such as the ADP-Glo™ assay, measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ATP is converted to ADP. The remaining ATP can be converted into a luminescent signal, making the signal inversely proportional to kinase activity.[13]

Caption: Workflow for an in vitro kinase inhibition assay using a luminescence-based readout.[13]

Materials:

-

Purified, active recombinant kinase (the putative target)

-

Kinase-specific peptide substrate

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[13]

-

ATP solution

-

Compound X

-

384-well assay plates

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of Compound X in the assay buffer containing a constant amount of DMSO (e.g., 1%).

-

Reaction Setup:

-

Kinase Reaction:

-

Signal Detection:

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of Compound X relative to the controls.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

-

A dose-dependent increase in luminescence (correlating with a decrease in kinase activity) will confirm that Compound X is an inhibitor of the target kinase. The IC50 value provides a quantitative measure of its potency.

| Compound | Target Kinase | IC50 (nM) | Interpretation |

| Compound X | Kinase A | 75 | Potent inhibitor of the target kinase. |

| Staurosporine | Kinase A | 10 | Assay validated with a known potent inhibitor. |

Scenario B: Modulating a Signaling Pathway

If Compound X is hypothesized to affect a specific signaling pathway (e.g., NF-κB, Wnt, STAT), a reporter gene assay can provide a functional readout of pathway activity.[15]

These assays use a genetically engineered construct where a regulatory DNA element (a promoter or response element) from a gene of interest is fused to a "reporter" gene that encodes an easily measurable protein, such as firefly luciferase.[16] When the signaling pathway is activated, transcription factors bind to the response element, driving the expression of luciferase. The resulting light output is a direct and quantitative measure of pathway activation.[17][18]

Materials:

-

Host cell line (e.g., HEK293T)

-

Reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

-

Transfection reagent

-

Compound X

-

Pathway stimulus (e.g., TNFα for NF-κB pathway)

-

Luciferase assay reagent (containing luciferin substrate)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in an opaque-walled 96-well plate.

-

Transfect the cells with the appropriate reporter plasmid according to the manufacturer's protocol. It is also common to co-transfect a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

Allow cells to recover and express the reporter for 24-48 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of Compound X or vehicle (DMSO) for 1-2 hours.

-

Stimulate the pathway by adding the appropriate agonist (e.g., TNFα) to all wells except the unstimulated control.

-

Incubate for an additional 6-24 hours.

-

-

Cell Lysis and Signal Detection:

-

Remove the culture medium and lyse the cells using the buffer provided in the luciferase assay kit.

-

Add the luciferase substrate to each well and mix.

-

Immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the control (Renilla) luciferase signal if applicable.

-

Calculate the fold change in reporter activity relative to the stimulated vehicle control.

-

Plot the fold change against the log of Compound X concentration to determine the IC50 or EC50.

-

Scenario C: Measuring Downstream Protein Events

An In-Cell Western™ (ICW) assay is a powerful, high-throughput method to quantify a specific downstream event, such as the phosphorylation of a target protein, directly in fixed cells.[19][20] This provides a crucial link between target engagement and a proximal cellular outcome.

ICW assays are essentially an immunoassay performed in a microplate.[21] Cells are cultured, treated, and then fixed and permeabilized within the wells.[22] Two primary antibodies from different host species are used to detect a target protein (e.g., phosphorylated ERK) and a normalization protein (e.g., total ERK or a housekeeping protein like tubulin).[19] Near-infrared (NIR) fluorescently-labeled secondary antibodies are then used for simultaneous detection and quantification.[23]

Materials:

-

96- or 384-well plates

-

Formaldehyde solution (e.g., 3.7% in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Rockland Blocking Buffer or Odyssey Blocking Buffer)

-

Primary antibodies (e.g., rabbit anti-phospho-protein, mouse anti-total-protein)

-

NIR-labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse)

-

NIR imaging system (e.g., LI-COR® Odyssey®)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a microplate and grow to confluence.

-

Serum-starve cells if necessary, then treat with Compound X at various concentrations, followed by stimulation with an appropriate agonist.

-

-

Fixation and Permeabilization:

-

Blocking and Antibody Incubation:

-

Block non-specific binding by adding 150 µL of blocking buffer and incubating for 1.5 hours at room temperature.[23]

-

Prepare a cocktail of the two primary antibodies (one for the target, one for normalization) in blocking buffer.

-

Remove the blocking buffer and add 50 µL of the primary antibody cocktail to each well. Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation and Detection:

-

Wash the plate four times with wash buffer (e.g., PBS + 0.1% Tween-20).[21]

-

Prepare a cocktail of the two corresponding NIR-labeled secondary antibodies in blocking buffer. Protect from light.

-

Add 50 µL of the secondary antibody cocktail and incubate for 1 hour at room temperature, protected from light.[21]

-

Wash the plate four times with wash buffer.

-

-

Imaging and Data Analysis:

-

After the final wash, remove all residual buffer and scan the plate on an NIR imaging system.

-

Quantify the integrated intensity in both the 700 nm and 800 nm channels for each well.

-

Normalize the signal from the target protein (e.g., 800 nm channel) to the signal from the normalization protein (e.g., 700 nm channel).

-

Plot the normalized signal against the concentration of Compound X to determine its effect on the downstream protein modification.

-

Conclusion: Synthesizing the Evidence

Target validation is not achieved through a single experiment but by building a compelling, self-validating case from multiple, complementary lines of evidence.[3][10] By first using CETSA to confirm that N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide directly engages a putative target in cells, researchers can proceed with confidence. Subsequently, functional assays—whether they be in vitro enzymatic assays, cell-based reporter assays, or quantitative immunofluorescence assays like the In-Cell Western—are used to demonstrate that this binding event leads to a meaningful biological outcome. The convergence of data from these orthogonal approaches provides the robust validation required to advance Compound X into the next phase of drug discovery and development.

References

-

World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. Retrieved from [Link]

-

Rockland Immunochemicals. In-Cell Western (ICW) Protocol. Retrieved from [Link]

-

Infinix Bio. (2026, February 15). Target Validation Techniques: Unlocking the Future of Drug Development. Retrieved from [Link]

-

Advansta. Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]

-

Chatelain, E., & Ioset, J. R. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Drug Discovery for Kinetoplastid Diseases. Royal Society of Chemistry. Retrieved from [Link]

-

LI-COR Biosciences. (2021, November 15). In-Cell Western™ Assay. Retrieved from [Link]

-

Al-Gharaibeh, A., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. STAR Protocols. Retrieved from [Link]

-

Wang, L., et al. (2009). Target validation: A door to drug discovery. Journal of Cellular and Molecular Medicine. Retrieved from [Link]

-

Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Retrieved from [Link]

-

Al-Horani, R. A., & Afosah, D. K. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Scientific Reports. Retrieved from [Link]

-

Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

INDIGO Biosciences. (2024, July 11). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

-

LubioScience. (2024, September 26). Reporter Gene Assays in Drug Discovery. Retrieved from [Link]

-

Eurofins DiscoverX. (2024, April 9). What is a reporter gene assay and how does it work? [Video]. YouTube. Retrieved from [Link]

Sources

- 1. infinixbio.com [infinixbio.com]

- 2. ddtjournal.com [ddtjournal.com]

- 3. wjbphs.com [wjbphs.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. pelagobio.com [pelagobio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. bio-protocol.org [bio-protocol.org]

- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. promega.com [promega.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Reporter Gene Assays in Drug Discovery - LubioScience [lubio.ch]

- 16. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. m.youtube.com [m.youtube.com]

- 19. licorbio.com [licorbio.com]

- 20. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 22. products.advansta.com [products.advansta.com]

- 23. biomol.com [biomol.com]

"solubility issues of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide in DMSO"

This guide provides comprehensive troubleshooting for solubility issues encountered with N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide in DMSO. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to overcome these challenges in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide in DMSO.

Q1: I've added the calculated amount of DMSO to my vial of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide, but it's not dissolving. What should I do?

A1: Immediate insolubility is a common issue with complex organic molecules. Do not assume the compound is insoluble. Instead, follow a systematic approach to encourage dissolution. Gentle warming (to 30-40°C), vortexing, or sonication can significantly aid the process by increasing the kinetic energy of the system, which helps to overcome the lattice energy of the solid compound. Be patient, as complete dissolution can take time.

Q2: After dissolving the compound, I noticed a precipitate forming over time. Why is this happening and how can I prevent it?

A2: This phenomenon, known as precipitation, can occur for several reasons. The most common is that the initial solution was supersaturated. This can happen if the compound was dissolved at a higher temperature and then cooled to room temperature. Another potential cause is the absorption of atmospheric moisture by the DMSO, which can decrease the solubility of hydrophobic compounds. To prevent this, consider preparing a slightly more dilute stock solution or storing your stock solution with a desiccant.

Q3: Can I heat the DMSO to a higher temperature to dissolve the compound faster?

A3: While gentle warming is often beneficial, excessive heat should be avoided. High temperatures can lead to the degradation of your compound, especially given the presence of a nitro group and a thioether linkage, which can be susceptible to thermal decomposition. It is recommended to not exceed 40°C unless the thermal stability of the compound has been verified.

Q4: What is the maximum recommended concentration for a stock solution of this compound in DMSO?

A4: Due to the limited publicly available data on this specific molecule, it is best to determine the solubility empirically. A good starting point for a new compound is to prepare a stock solution at 10 mM. If this dissolves readily, you can attempt higher concentrations. If you encounter difficulties, you may need to work with a lower concentration stock.

Q5: Are there any alternative solvents I can use if DMSO is not effective?

A5: Yes, if DMSO proves to be a challenging solvent, other options can be explored depending on your experimental system. For example, Dimethylformamide (DMF) has similar solvating properties to DMSO. For less polar compounds, solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) could be considered, but their miscibility with aqueous media used in many biological assays is poor. Always perform a solvent tolerance test in your specific assay to ensure the solvent itself does not interfere with the results.

Part 2: Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

This section provides a more detailed, workflow-oriented guide to systematically address and resolve solubility challenges.

Initial Observation: Compound is not dissolving in DMSO at Room Temperature.

This is the most frequent starting point for solubility troubleshooting. The following workflow will guide you through the necessary steps.

Caption: Initial Dissolution Workflow

Experimental Protocols

-

Weigh the desired amount of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide in a sterile vial.

-

Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration.

-

Vortex the solution vigorously for 2-5 minutes.

-

If undissolved particles remain, place the vial in a sonicator water bath for 10-15 minutes.

-

If necessary, warm the solution in a water bath set to 30-40°C, with intermittent vortexing, until the compound is fully dissolved.

-

Visually inspect the solution against a light source to ensure no particulates are present.

-

Prepare a saturated solution by adding an excess of the compound to a known volume of DMSO (e.g., 5 mg in 100 µL).

-

Agitate the mixture at a constant temperature (e.g., 25°C) for several hours to ensure equilibrium is reached.

-

Centrifuge the sample to pellet the undissolved solid.

-

Carefully remove a known volume of the supernatant and dilute it with a suitable solvent for analysis (e.g., acetonitrile or methanol).

-

Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

Data Summary Table

| Parameter | Recommendation | Rationale |

| Starting Concentration | 10 mM | A conservative starting point for novel compounds to avoid immediate saturation issues. |

| Working Temperature | 25-40°C | Balances the need for increased kinetic energy for dissolution with the risk of thermal degradation. |

| Solvent Purity | Anhydrous, >99.9% | Minimizes the presence of water, which can significantly reduce the solubility of hydrophobic compounds in DMSO. |

| Storage | -20°C with desiccant | Protects against degradation and prevents moisture absorption by DMSO, which can lead to precipitation. |

Part 3: Deeper Scientific Insights

Understanding the Molecular Structure and its Implications for Solubility

To understand the solubility challenges of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide, we must first examine its chemical structure.

-

Aromatic Rings: The presence of two phenyl rings contributes to the molecule's hydrophobicity and potential for π-π stacking interactions, which can favor the solid state over dissolution.

-

Bromine and Nitro Groups: These electron-withdrawing groups increase the polarity of the molecule, but their contribution to overall solubility in a polar aprotic solvent like DMSO can be complex.

-

Thioether and Amide Linkages: These groups can participate in hydrogen bonding as acceptors, which should theoretically aid solubility in DMSO. However, the overall large, rigid structure may hinder effective solvation.

The Role of DMSO as a Solvent

DMSO is a powerful, polar aprotic solvent. Its ability to act as a strong hydrogen bond acceptor makes it effective at solvating many organic molecules. However, its hygroscopic nature is a critical factor to manage in the laboratory.

Caption: Troubleshooting Precipitate Formation

References

-

Ribeiro, A. C. F., & Santos, C. I. A. V. (2018). On the Analysis of the Temperature Dependence of Diffusion in Liquids. International Journal of Molecular Sciences, 19(5), 1362. [Link]

-

Cammenga, H. K., & Schreiber, H. (1990). The effect of water on the solubility of pharmaceuticals in organic solvents. International Journal of Pharmaceutics, 62(2-3), R5-R8. [Link]

-

Garmaise, D. L., & Paris, G. Y. (1967). The thermal decomposition of some nitrophenyl sulphides. Canadian Journal of Chemistry, 45(21), 2581-2585. [Link]

-

Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

-

Novakova, O., Kopecka, K., & Vlckova, B. (2009). Dimethyl sulfoxide: a review of its use in pharmacy. Pharmazie, 64(6), 355-365. [Link]

Technical Support Center: Scale-Up Synthesis of N-(3-bromophenyl)-2-((2-nitrophenyl)thio)acetamide

Executive Summary & Synthetic Strategy